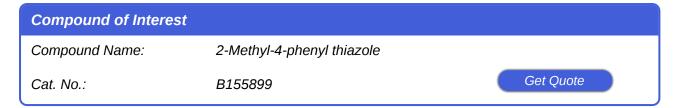


Potential Therapeutic Targets of 2-Methyl-4phenyl Thiazole Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

The **2-methyl-4-phenyl thiazole** scaffold is a core structural motif found in a variety of derivatives exhibiting significant therapeutic potential, particularly in the realms of oncology and mycology. While **2-methyl-4-phenyl thiazole** itself is primarily utilized as a synthetic intermediate, its derivatives have been the subject of extensive research, revealing promising activity against critical biological targets. This technical guide provides a comprehensive overview of these potential therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Therapeutic Areas and Molecular Targets

Research has predominantly focused on two key areas of therapeutic application for derivatives of **2-methyl-4-phenyl thiazole**:

- Anticancer Activity: Numerous derivatives have demonstrated potent cytotoxic effects against
 a range of human cancer cell lines. The primary mechanism of action appears to be the
 induction of apoptosis, often through the intrinsic mitochondrial pathway. Key molecular
 targets and pathways implicated include:
 - Bcl-2 family proteins: Modulation of pro-apoptotic (e.g., Bax, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.



- Caspase cascade: Activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).
- p53 Tumor Suppressor: Activation of the p53 pathway, leading to cell cycle arrest and apoptosis.[1]
- Pim-1 Kinase: Inhibition of this kinase, which is often overexpressed in solid tumors.[2][3]
- VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2, a key player in angiogenesis.[1][4]
- Antifungal Activity: A significant number of 2-phenylthiazole derivatives have shown potent activity against various fungal pathogens, including clinically relevant Candida and Cryptococcus species. The principal therapeutic target identified is:
 - Lanosterol 14α-demethylase (CYP51): This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[5]

Data Presentation: Quantitative Efficacy

The following tables summarize the in vitro efficacy of various **2-methyl-4-phenyl thiazole** and related phenylthiazole derivatives.

Table 1: Anticancer Activity of 2-Methyl-4-phenyl Thiazole Derivatives



Compound Class	Compound	Cell Line	IC50 (μM)	Reference
N-[4-(2- methylthiazol-4- yl)phenyl]acetam ide Derivatives	6f (5-chloro-1H- benzimidazole substituent)	A549 (Lung)	1.83	[7]
6f (5-chloro-1H- benzimidazole substituent)	C6 (Glioma)	2.17	[7]	
6g (5-nitro-1H- benzimidazole substituent)	A549 (Lung)	2.25	[7]	
6g (5-nitro-1H- benzimidazole substituent)	C6 (Glioma)	3.51	[7]	
N-(5-methyl-4- phenylthiazol-2- yl)-2-(substituted thio)acetamides	Compound 19 (tetrazole substituent)	A549 (Lung)	23.30 ± 0.35	[8]
Compound 19 (tetrazole substituent)	NIH/3T3 (Normal)	>1000	[8]	
4-phenylthiazol- 2-amine Derivatives	Compound 9	MCF-7 (Breast)	1.25 ± 0.11	[9]
Compound 9	NCI-H460 (Lung)	2.51 ± 0.23	[9]	
Compound 9	SF-268 (CNS)	3.14 ± 0.29	[9]	
Compound 14a	MCF-7 (Breast)	2.11 ± 0.19	[9]	
Compound 14a	NCI-H460 (Lung)	3.27 ± 0.31	[9]	
Compound 14a	SF-268 (CNS)	4.15 ± 0.38	[9]	



Bis-thiazole Derivatives	Compound 5c	Hela (Cervical)	0.0006	[2][3]
Compound 5f	KF-28 (Ovarian)	0.006	[2][3]	
2-(2-(4- hydroxybenzylide ne)hydrazinyl)thi azole-4[5H]-one Derivatives	Compound 4c	MCF-7 (Breast)	2.57 ± 0.16	[4]
Compound 4c	HepG2 (Liver)	7.26 ± 0.44	[4]	

Table 2: Antifungal Activity of 2-Phenylthiazole Derivatives



Compound Class	Compound	Fungal Strain	MIC (μg/mL)	Reference
2-phenylthiazole CYP51 inhibitors	SZ-C14 (Lead Compound)	Candida albicans	1–16	[5]
Compound A1 (unsubstituted at thiazole C4)	Candida albicans	Improved vs. SZ- C14	[5]	
2-hydrazinyl-4- phenyl-1,3- thiazole derivatives	7a, 7b, 7c	Candida albicans	3.9	[10]
Phenylthiazole- based oxadiazole derivatives	Compound 35	Candida albicans	1–2	[11]
Compound 35	Candida glabrata	0.5–1	[11]	_
Compound 35	Candida auris	2–4	[11]	
(2- (cyclopropylmeth ylidene)hydrazin yl)thiazole derivatives	T2, T3, T4	Clinical C. albicans	0.008–0.98	[12]
4-(4-substituted- phenyl)-3- phenylthiazol- 2(3H)-imine derivatives	2e	C. parapsilosis	1.23	[13]

Experimental ProtocolsIn Vitro Cytotoxicity Assessment: MTT Assay



The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14]

- Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[14]
- Compound Treatment: Prepare serial dilutions of the thiazole derivatives in complete growth medium. The final solvent (e.g., DMSO) concentration should typically not exceed 0.5%.
 Replace the existing medium with 100 μL of medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and positive control (e.g., Doxorubicin) wells.[14]
- Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.[14]
- MTT Addition: Following incubation, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14][15]
- Solubilization: Carefully remove the medium and add 100-150 μL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[16]
- Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength (e.g., 630 nm) can be used to reduce background noise.[15]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[17]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]



- Cell Treatment: Seed cells in 6-well plates and treat with the thiazole derivative at its predetermined IC50 concentration for 24 or 48 hours.
- Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
- Washing: Wash the collected cells with ice-cold PBS.
- Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[4]
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains, following guidelines such as the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.[5]

- Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the concentration to a specified density (e.g., 0.5–2.5 x 10³ cells/mL) in RPMI-1640 medium.
- Compound Dilution: Perform serial twofold dilutions of the thiazole derivatives in a 96-well microtiter plate using RPMI-1640 medium.
- Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.
 Include a drug-free growth control and a sterility control.
- Incubation: Incubate the plates at 35°C for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50% or ≥80%) of fungal growth compared to the

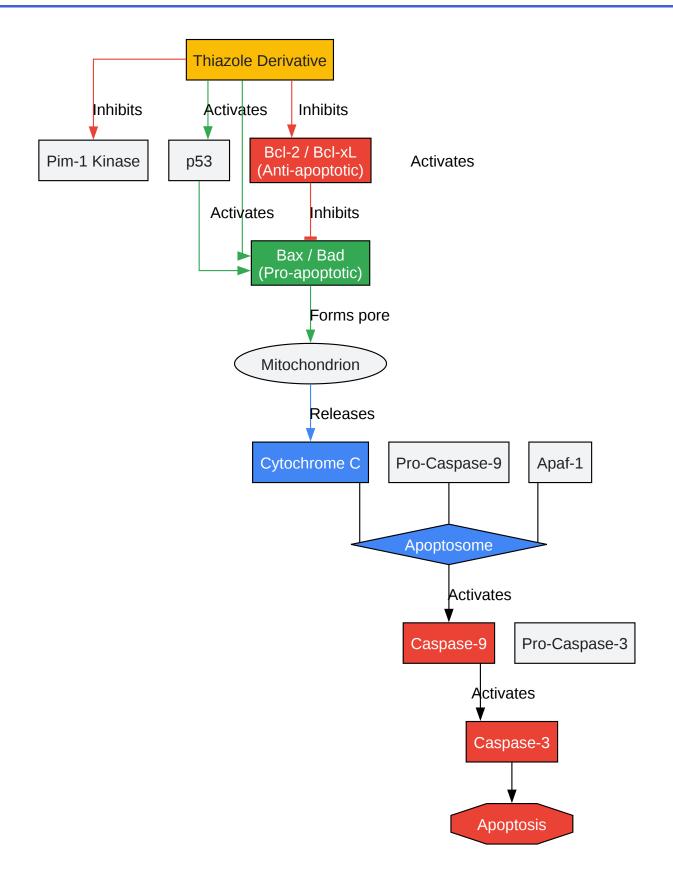


drug-free control. This can be assessed visually or by measuring absorbance.[5]

Visualizations

Signaling Pathway: Mitochondrial Apoptosis





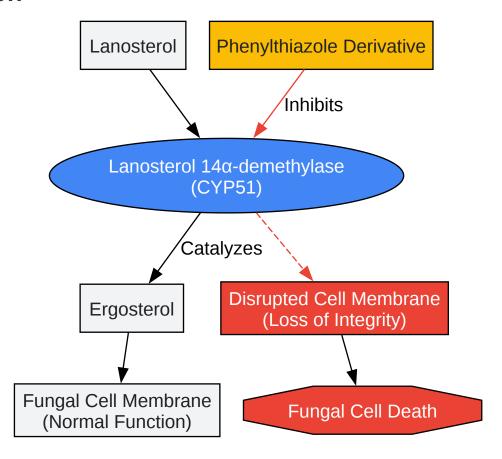
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Caption: Mitochondrial (intrinsic) pathway of apoptosis induced by thiazole derivatives.





Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

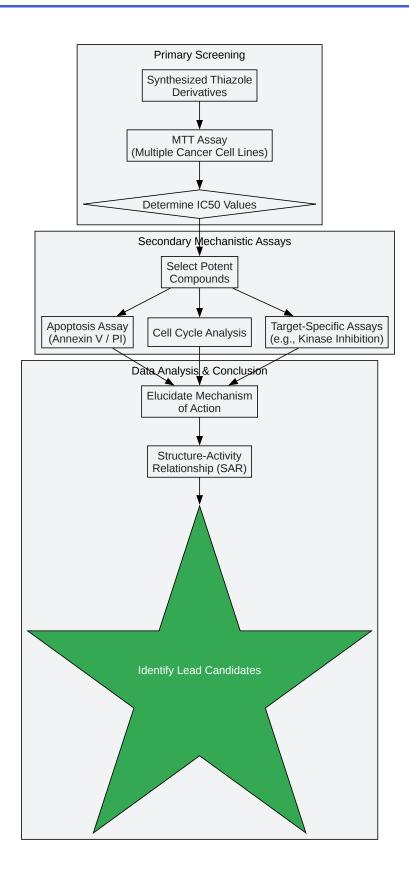


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Caption: Inhibition of fungal ergosterol biosynthesis by phenylthiazole derivatives.

Experimental Workflow: In Vitro Anticancer Screening





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